molecular formula C8H7NO4 B1583642 2-Methoxy-5-nitrobenzaldehyde CAS No. 25016-02-8

2-Methoxy-5-nitrobenzaldehyde

Cat. No. B1583642
CAS RN: 25016-02-8
M. Wt: 181.15 g/mol
InChI Key: YWVSKFXYEWMHEO-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 . It is a very pale yellow to reddish-yellow crystal or powder .


Synthesis Analysis

The synthesis of 2-Methoxy-5-nitrobenzaldehyde involves the nitration of vanillin . The haloanilines used for the synthesis of Schiff bases are synthesized by known literature methods . The nitrovaniline is reactive towards amine, forming 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-nitrobenzaldehyde is 1S/C8H7NO4/c1-13-8-3-2-7 (9 (11)12)4-6 (8)5-10/h2-5H,1H3 . The InChI key is YWVSKFXYEWMHEO-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Methoxy-5-nitrobenzaldehyde can be used to synthesize a novel class of cis-locked combretastatins named combretabenzodiazepines which shows cytotoxic and antitubulin activity.


Physical And Chemical Properties Analysis

2-Methoxy-5-nitrobenzaldehyde has a melting point of 89-92°C . Its boiling point is predicted to be 336.7±27.0°C . The density is predicted to be 1.322±0.06 g/cm3 . It is stored under inert gas at room temperature .

Scientific Research Applications

Synthesis of Complex Compounds

2-Methoxy-5-nitrobenzaldehyde serves as a key precursor in the synthesis of various complex compounds. For example, it is converted into amines and further reacts to form phthalazines, which are potential precursors to DNA intercalators (Tsoungas & Searcey, 2001). Additionally, it undergoes the Knoevenagel reaction with malonic acid, leading to a series of derivatives with significant antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

Photobiological Studies

In photobiological research, substituted 2-nitrobenzaldehydes, including 2-methoxy-5-nitrobenzaldehyde, have been studied for their deprotonation yields, pKa, and decay rates of aci-nitro intermediates. These studies are crucial for understanding the behavior of photoactivatable caged proton compounds (Abbruzzetti, Carcelli, Rogolino, & Viappiani, 2003).

Catalysis and Chemical Reactions

The compound is used in studies focusing on catalysis and chemical reactions. For instance, its role in the selective oxidation of benzyl alcohol derivatives under photocatalytic conditions has been evaluated, demonstrating its potential in altering reaction rates and product selectivities (Marotta et al., 2013).

Vibrational Spectroscopy

2-Methoxy-5-nitrobenzaldehyde is also a subject of study in vibrational spectroscopy. Investigations into its structure and vibrational frequencies using density functional theory provide insights into its molecular behavior (Krishnakumar & Balachandran, 2006).

Polymorphism Studies

The compound is used in studies of polymorphism, where different forms of a chemical compound in solid states are analyzed. Such research is important in materials science and pharmaceuticals (Wishkerman, Bernstein, & Stephens, 2006).

Safety And Hazards

2-Methoxy-5-nitrobenzaldehyde is a hazardous substance. It has the signal word ‘Warning’ and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

2-Methoxy-5-nitrobenzaldehyde is a promising candidate for the development of new anticancer agents and DNA topoisomerase II inhibitors. It can also be used for the syntheses of zinc-selective spiropyran-based fluorescent and photoregenerable receptor .

properties

IUPAC Name

2-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVSKFXYEWMHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067041
Record name Benzaldehyde, 2-methoxy-5-nitro-
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitrobenzaldehyde

CAS RN

25016-02-8
Record name 2-Methoxy-5-nitrobenzaldehyde
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Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name Benzaldehyde, 2-methoxy-5-nitro-
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Record name 5-Nitro-o-anisaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 5-nitrosalicylaldehyde (1.00 g, 6.0 mmol) in DMF (20 ml) was added NaH (246 mg) and methyl iodide (2.56 g, 18 mmol) at 0° C. The mixture was stirred for 8.5 hr at 60° C. After the reaction mixture was extracted with ether, the extract was washed with aqueous NaHCO3, brine and 5%-HCl/aq.NaCl, dried over MgSO4 and concentrated in vacuo to afford 2-methoxy-5-nitrobenzaldehyde (0.95 g, 87.8%) as a yellow needle.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
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Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Nitroanisole (25 g., 0.163 mole) was dissolved in 400 ml. of methylene chloride and cooled to 10° C. Titanium tetrachloride (61.8 g., 36 ml., 0.326 mole) was added, followed by 1,1-dichloromethyl methyl ether added over 2 minutes. The mixture was warmed to room temperature and stirred for 42 hours. The reaction mixture was diluted with 1 liter of ice and water and extracted with three 500 ml. portions of methylene chloride. The organic extracts were combined, washed with two portions of water and one of brine, dried over anhydrous magnesium sulfate, filtered and concentrated to an oil (20 g.). The oil was chromatographed on 600 g. silica gel, using 2:1 methylene chloride:hexane as eluant, collecting 15 ml. fractions, and monitoring by tlc. Clean product fractions 79-185 were combined and evaporated to yield 2-methoxy-5-nitrobenzaldehyde (3.8 g.; m.p. 87-89, literature m.p. 89°-90°).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
36 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 2.5 grams (13.5 mmol) of 2-chloro-5-nitrobenzaldehyde (Aldrich Chem. Co.) in 250 mL of CH3OH was treated with 2.92 grams (54.1 mmol) of sodium methoxide, refluxed for 16 hours and allowed to cool to room temperature. After removal of the solvent in vacuo, the residue was suspended in water, treated with 2N HCl (adjusting to pH<5) and extracted into methylene chloride. After drying over MgSO4, the solvent was removed in vacuo to give a yellow solid, 2.02 grams (83%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
AS Harisha, SP Nayak, K Nagarajan, TNG Row… - Tetrahedron, 2016 - Elsevier
… Condensation product of 2-methoxy-5-nitrobenzaldehyde with diacetyl in presence of piperidine catalyst gave the aldol. Dehydration with acetic anhydride gave the required product 1r. …
Number of citations: 5 www.sciencedirect.com
JD Loudon, DM Smith - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… The ether-soluble portion was extracted with boiling water, affording a low-melting solid whose infrared spectrum was almost identical with that of 2-methoxy-5-nitrobenzaldehyde (XII) . …
Number of citations: 0 pubs.rsc.org
T Kawamoto, Y Ikeuchi, J Hiraki, Y Eikyu… - Bioorganic & Medicinal …, 1995 - Elsevier
… Condensation reactions of 6-dodecylaminouracil with 2-fluoro-6-nitrobenzaldehyde, 2-methoxy-5nitrobenzaldehyde, 2-chloro-4-nitrobenzaldehyde, and 2-methoxy-3-…
Number of citations: 27 www.sciencedirect.com
A TANAKA, K ITO, S NISHINO… - Chemical and …, 1994 - jstage.jst.go.jp
… drof'uran (THF) at room temperature to afford 4-amino— 3-chloro-2-methoxy-5-nitrobenzaldehyde (5d). Conden— sation of 5a—d with l-hydroxyimino-1—(3—pyridyl)-2—propanone (6) …
Number of citations: 15 www.jstage.jst.go.jp
A TANAKA, IT Kiyotaka, S NISHINO, Y MOTOYAMA - 1994 - jlc.jst.go.jp
… Reduction of methyl 4acetylamino-2-methoxy-5-nitrobenoate (4a) with LiAlH4 and subsequent oxidation with activated MnO2 provided 4-acetylamino-2-methoxy-5-nitrobenzaldehyde (…
Number of citations: 0 jlc.jst.go.jp
H Sunahara, Y Urano, H Kojima… - Journal of the American …, 2007 - ACS Publications
We systematically examined the mechanism of the solvent polarity dependence of the fluorescence ON/OFF threshold of the BODIPY (boron dipyrromethene) fluorophore and the role of …
Number of citations: 520 pubs.acs.org
HN Rydon, S Siddappa - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Crystallisation from methanol gave 2-methoxy-5nitrobenzaldehyde (IV; R = H, R' = NO,) as yellow needles, m. p, 80" (lit., mp 89"), sufficiently pure for the next stage. This aldehyde (1.8 g.…
Number of citations: 22 pubs.rsc.org
KK Laali, GF Koser, S Subramanyam… - The Journal of Organic …, 1993 - ACS Publications
o-Anisaldehyde and its 5-Br, 5-F, 5-CFs, 5-CN, 5-NO2, and 5-COMe derivatives are protonated at the formyl group in 1: 1 SbFs-FS03H/S02 (or SO2CIF) to give persistent carboxonium …
Number of citations: 26 pubs.acs.org
VK Ahluwalia - 2013 - books.google.com
The intermediates described in this book include different types of phenols, aldehydes, carboxylic acids and ketones (acetophenones, w-substituted acetophenones, propiophenones, …
Number of citations: 58 books.google.com
WA Jacobs, M Heidelberger - Studies from the Rockefeller …, 1915 - books.google.com
… 2-Methoxy-5-nitrobenzyl Alcohol.-17 grams of 2-methoxy-5nitrobenzaldehyde were dissolved in 75 cc. of concentrated methylalcoholic sodium hydroxide, giving rise to a deep red color…
Number of citations: 47 books.google.com

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